6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
CAS No.: 942008-00-6
Cat. No.: VC8452438
Molecular Formula: C18H13ClN2O3
Molecular Weight: 340.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942008-00-6 |
|---|---|
| Molecular Formula | C18H13ClN2O3 |
| Molecular Weight | 340.8 g/mol |
| IUPAC Name | 6-(1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C18H13ClN2O3/c19-14-3-1-2-12(8-14)10-21-18(22)7-5-15(20-21)13-4-6-16-17(9-13)24-11-23-16/h1-9H,10-11H2 |
| Standard InChI Key | XLHGGBRHQSOMOT-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)Cl |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)Cl |
Introduction
6-(2H-1,3-Benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound with potential applications in medicinal chemistry due to its structural features. This compound combines a benzodioxole moiety, a chlorophenyl group, and a dihydropyridazinone core, which are often associated with bioactivity in drug development.
Synthesis
The synthesis of this compound typically involves:
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Cyclization reactions to form the dihydropyridazinone core.
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Functionalization with benzodioxole and chlorophenyl groups via nucleophilic substitution or coupling reactions.
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Purification through crystallization or chromatography.
Analytical Characterization
The compound is characterized using advanced techniques:
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Nuclear Magnetic Resonance (NMR): Confirms the chemical environment of protons and carbons.
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-NMR: Signals for aromatic hydrogens in benzodioxole and chlorophenyl groups.
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-NMR: Peaks corresponding to carbon atoms in the pyridazinone ring and substituents.
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Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups such as C=O (pyridazinone) and C-Cl (chlorophenyl).
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit:
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Anti-inflammatory activity: Likely due to inhibition of enzymes like COX or LOX.
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Antioxidant properties: The benzodioxole moiety may scavenge free radicals.
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Potential as enzyme inhibitors: The pyridazinone core can interact with active sites of biological targets.
Applications
This compound is being explored for:
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Development of anti-inflammatory drugs.
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Use as a scaffold for designing enzyme inhibitors.
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Potential applications in treating oxidative stress-related disorders.
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